(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate
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Overview
Description
(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12BF3O3S. It is a boron-containing compound that features a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate typically involves the reaction of 2,5-dimethylborolane with trifluoromethanesulfonic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from affecting the reaction . The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include:
Substituted Borolanes: When nucleophiles replace the trifluoromethanesulfonate group.
Boronic Acids and Borates: From oxidation reactions.
Borohydrides: From reduction reactions.
Scientific Research Applications
(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate involves the interaction of the trifluoromethanesulfonate group with various molecular targets. The electron-withdrawing nature of the trifluoromethanesulfonate group makes the compound highly reactive, allowing it to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, which is essential for its applications in synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate
Uniqueness
(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate is unique due to its specific structure, which combines a boron-containing ring with a trifluoromethanesulfonate group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C7H12BF3O3S |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
(2,5-dimethylborolan-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
NVABJSMCYANUSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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